N-(3-methylpyridin-4-yl)-4-nitrobenzamide CAS 36855-64-8 overview
N-(3-methylpyridin-4-yl)-4-nitrobenzamide CAS 36855-64-8 overview
CAS Registry Number: 36855-64-8 Chemical Formula: C₁₃H₁₁N₃O₃ Molecular Weight: 257.25 g/mol
Executive Overview
N-(3-methylpyridin-4-yl)-4-nitrobenzamide is a specialized heterocyclic amide serving as a critical scaffold in medicinal chemistry. It effectively bridges two distinct pharmacophores: the electron-deficient 4-nitrobenzoyl moiety and the sterically constrained, basic 4-amino-3-methylpyridine heteroaryl group.
While primarily characterized as a synthetic intermediate, this compound has demonstrated intrinsic biological activity, specifically within the benzamide class of cyclooxygenase (COX) inhibitors . Its structural architecture—defined by the orthogonality of the pyridine ring relative to the benzamide plane due to the 3-methyl steric clash—makes it a "privileged structure" for exploring protein-ligand interactions in kinase and hydrolase active sites.
Key Applications:
-
Prostaglandin H2 Synthase Inhibition: Investigated as a selective COX-2 inhibitor lead compound.
-
Precursor for Anilines: The nitro group serves as a masked amine; reduction yields the corresponding aniline (N-(3-methylpyridin-4-yl)-4-aminobenzamide), a versatile linker for fragment-based drug discovery (FBDD).
-
Kinase Inhibitor Scaffolding: The 3-methylpyridin-4-yl amine motif mimics the ATP-binding hinge interaction found in several type-II kinase inhibitors.
Chemical Profile & Structural Analysis[1][2][3]
Physicochemical Properties
| Property | Value | Context |
| Appearance | Pale yellow to cream solid | Typical of nitroaromatic amides. |
| Melting Point | >198°C (Predicted) | High lattice energy due to intermolecular H-bonding (Amide NH ··· N-Pyridine).[1][2] |
| pKa (Pyridine N) | ~5.8 - 6.2 | The 3-methyl group slightly increases basicity via inductive effect (+I), but the amide electron withdrawal dampens it. |
| LogP | 1.8 - 2.1 | Moderate lipophilicity; favorable for oral bioavailability (Lipinski compliant). |
| H-Bond Donors | 1 (Amide NH) | Critical for active site anchoring. |
| H-Bond Acceptors | 4 (Pyridine N, Amide O, Nitro O x2) | Allows diverse electrostatic interactions. |
Structural Logic
The synthesis and utility of this compound are defined by the steric hindrance of the methyl group at the 3-position of the pyridine ring. This substituent forces the amide bond out of planarity with the pyridine ring, creating a twisted conformation that can improve selectivity for specific enzyme pockets by reducing promiscuous binding.
Synthesis & Manufacturing Protocols
The synthesis of CAS 36855-64-8 presents a specific challenge: the nucleophilicity of the exocyclic amine at the 4-position of the pyridine is reduced by resonance delocalization into the ring, and further hindered by the ortho-methyl group. Standard acylation protocols must be modified to drive the reaction to completion.
Method A: Nucleophilic Acyl Substitution (Standard Laboratory Scale)
This protocol uses an activated acid chloride to overcome the poor nucleophilicity of the aminopyridine.
Reagents:
-
Nucleophile: 4-Amino-3-methylpyridine (1.0 eq)
-
Electrophile: 4-Nitrobenzoyl chloride (1.1 eq)
-
Base: Pyridine (anhydrous, acts as solvent/base) or Triethylamine (1.5 eq) in DCM.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
Protocol:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 4-amino-3-methylpyridine (10 mmol, 1.08 g) in anhydrous DCM (50 mL). Add Triethylamine (15 mmol, 2.1 mL) and cool the solution to 0°C.
-
Addition: Dissolve 4-nitrobenzoyl chloride (11 mmol, 2.04 g) in DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes. Note: The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LCMS.[3]
-
Workup:
-
Quench with saturated
solution.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Extract with DCM (3 x 50 mL).
-
Wash combined organics with water and brine.[4]
-
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (
, 0-5% MeOH in DCM).
Method B: Direct Amidation (Green Chemistry / Catalytic)
For larger scale or "green" requirements, Ruthenium-catalyzed dehydrogenative coupling of the alcohol is an emerging alternative, avoiding the corrosive acid chloride.
-
Catalyst: Ruthenium N-heterocyclic carbene (NHC) complex.[1]
-
Reactants: 4-Amino-3-methylpyridine + 4-Nitrobenzyl alcohol.
-
Conditions: Toluene, reflux, 24h.
-
Advantage: Generates
as the only byproduct; high atom economy.
Visualization: Synthesis & Reactivity Pathways[1]
The following diagram illustrates the convergent synthesis of the target scaffold and its downstream transformation into the amino-derivative (a key drug intermediate).
Figure 1: Synthetic workflow from precursors to the target nitrobenzamide and subsequent reduction to the aniline linker.[5][2][6]
Biological Relevance & Mechanism[9]
COX Inhibition Mechanism
Research indicates that N-(3-methylpyridin-4-yl)-4-nitrobenzamide functions as a non-steroidal anti-inflammatory drug (NSAID) analogue.
-
Binding Mode: The pyridine nitrogen acts as a hydrogen bond acceptor for the Arg120 residue in the COX active site, while the nitro-phenyl ring occupies the hydrophobic channel.
-
Selectivity: The steric bulk of the 3-methyl group on the pyridine ring restricts rotation, potentially locking the molecule in a conformation that favors the larger active site pocket of COX-2 over COX-1.
Downstream Utility: The "Linker" Concept
In drug development, this molecule is rarely the final drug. It is the precursor to the amine , which is then reacted with isocyanates or carboxylic acids to form:
-
Urea-based Kinase Inhibitors: Similar to the structure of Sorafenib or Regorafenib, where the central aromatic ring links a "head" group (interacting with the hinge region) and a "tail" group (occupying the allosteric pocket).
-
Peptidomimetics: The rigid amide bond mimics a peptide linkage but with greater metabolic stability against proteases.
Safety & Handling (SDS Summary)
As a nitroaromatic compound containing a pyridine ring, standard chemical hygiene is mandatory.
-
Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4).
-
Skin/Eye Irritation: Causes serious eye irritation (Category 2A).
-
Specific Target Organ Toxicity: May cause respiratory irritation.
-
-
Handling:
-
Use a fume hood to avoid inhalation of dust/aerosols.
-
Wear nitrile gloves and safety goggles.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (hydrolysis of the amide bond).
-
-
Storage: Store in a cool, dry place under inert atmosphere (
) if possible, though the compound is generally stable in air.
References
-
National Institutes of Health (PubChem). (2025). 3-Methyl-4-nitrobenzamide and related benzamide derivatives. Retrieved from [Link]
-
Chen, T., et al. (2018).[2] "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents." Med Chem (Los Angeles), 8: 273-280. Retrieved from [Link][2][7]
Sources
- 1. Buy Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- | 36855-64-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. N-(4-Methylphenylsulfonyl)-3-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
